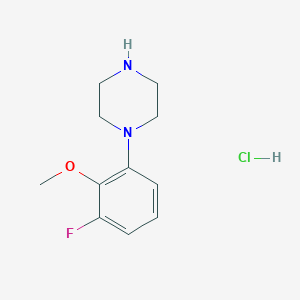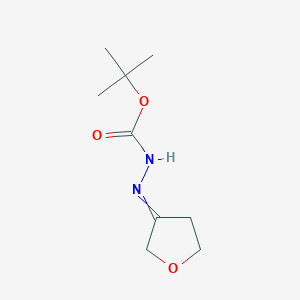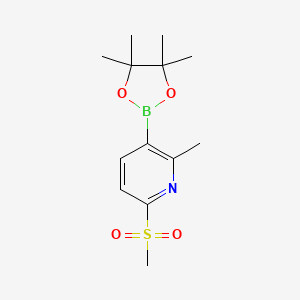
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene
Übersicht
Beschreibung
1,4-Dichloro-2-difluoromethoxy-6-(trifluoromethoxy)benzene, or 1,4-DCDFMB, is a chemical compound with a wide range of applications, from industrial uses to scientific research. It is a fluorinated aromatic hydrocarbon, and is used as a solvent in organic chemistry, as a reagent in organic synthesis, and as a starting material for pharmaceuticals and other products.
Wirkmechanismus
1,4-DCDFMB functions as a source of fluorine atoms, which are used to form covalent bonds between molecules. It is also used to form hydrogen bonds between molecules, as well as to form intermolecular interactions. Additionally, it can be used to form coordination complexes between molecules, which can be used to control the reactivity of the molecules.
Biochemical and Physiological Effects
1,4-DCDFMB has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, fungi, and viruses, as well as to inhibit the formation of certain toxic compounds. It has also been found to have anti-inflammatory, antifungal, and anti-tumor properties. Additionally, it has been found to have a number of other beneficial effects, including the inhibition of certain enzymes and the induction of apoptosis in certain cells.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-DCDFMB has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is a versatile compound, with a wide range of applications in organic synthesis and scientific research. However, it can be toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,4-DCDFMB. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other products. Additionally, further research could be conducted into its use as a solvent in organic chemistry and as a reagent in organic synthesis. Additionally, research could be conducted into the development of new methods for its synthesis, as well as the development of new derivatives and analogs of 1,4-DCDFMB.
Wissenschaftliche Forschungsanwendungen
1,4-DCDFMB has a wide range of applications in scientific research. It is used as a solvent in organic chemistry and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other products. Additionally, it has been used as a starting material in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals.
Eigenschaften
IUPAC Name |
2,5-dichloro-1-(difluoromethoxy)-3-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMHWFENAAIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)Cl)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)











